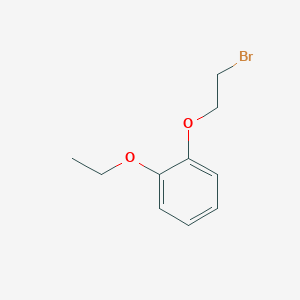

2-(2-エトキシフェノキシ)エチルブロミド

説明

1-(2-Bromoethoxy)-2-ethoxybenzene, also known as 1-(2-Bromoethoxy)-2-ethoxybenzene, is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Bromoethoxy)-2-ethoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Bromoethoxy)-2-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-2-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬理学: タムスロシン塩酸塩合成

2-(2-エトキシフェノキシ)エチルブロミドは、タムスロシン塩酸塩の合成における重要な中間体であり、良性前立腺肥大症(BPH)の治療に使用される薬剤です。 この化合物は、選択的α1アドレナリン受容体遮断薬であるタムスロシンの製造を促進し、尿の流れを改善し、BPHに関連する症状を軽減します .

有機合成: エーテル形成

有機化学では、この化合物はエーテルの調製に使用されます。 これは、鉱酸または有機酸のエステルと、ヒドロキシまたはO-金属基との反応により、さまざまなエーテル化合物を形成し、これらの化合物は、多くの工業用途と医薬品用途で重要です .

材料科学: 不純物分析

材料科学における直接的な用途ではありませんが、2-(2-エトキシフェノキシ)エチルブロミドは、スルホンアミドなどの特定の薬剤における不純物として特定されています。 その同定と定量は、製薬業界における材料および化合物の品質管理に不可欠です .

分析化学: 化学分析

この化合物の特性、例えば分子量や構造は、化学における分析方法にとって不可欠です。 これは、反応機構と複雑な分子の合成を理解するために使用されます .

生化学: 医薬品開発における中間体

タムスロシンに加えて、2-(2-エトキシフェノキシ)エチルブロミドは、他の薬剤の開発における中間体として役立ちます。 新規医薬品の合成におけるその役割は、現在も研究が進められており、医療の進歩に貢献しています .

生物活性

1-(2-Bromoethoxy)-2-ethoxybenzene, also known as Tamsulosin Hydrochloride Impurity I or 2-(2-Ethoxyphenoxy)ethyl Bromide, is a compound identified primarily as an impurity in the pharmaceutical drug Tamsulosin, which is used to treat benign prostatic hyperplasia (BPH) by relaxing muscles in the prostate and bladder. While the biological activity of this compound is not extensively documented, its implications in pharmaceutical formulations and potential biological interactions warrant examination.

- Molecular Formula : C₁₀H₁₃BrO₂

- Molecular Weight : 245.12 g/mol

- Melting Point : 41–45 °C

- Purity : ≥96.0% (by GC)

Biological Activity Overview

The biological activity of 1-(2-Bromoethoxy)-2-ethoxybenzene has not been thoroughly characterized in the literature. However, it has been noted for its role as an impurity in Tamsulosin formulations, which raises concerns regarding its safety and efficacy in therapeutic applications. The lack of specific studies on its biological mechanisms limits our understanding of its potential effects.

Currently, there is no known information regarding the mechanisms of action of 1-(2-Bromoethoxy)-2-ethoxybenzene within biological systems or its interactions with other compounds. This absence of data suggests that further research is necessary to elucidate its pharmacological properties and any possible implications in drug formulations.

Case Studies and Research Findings

Although direct studies on 1-(2-Bromoethoxy)-2-ethoxybenzene are sparse, related research surrounding impurities in pharmaceuticals provides context for understanding its potential impact:

-

Impurity Role in Tamsulosin Hydrochloride :

- Tamsulosin is utilized for treating BPH, and the presence of impurities like 1-(2-Bromoethoxy)-2-ethoxybenzene can affect drug efficacy and safety. Monitoring such impurities is crucial for ensuring patient safety and therapeutic effectiveness .

-

Synthetic Applications :

- The compound has been explored as a starting material in synthetic methodologies aimed at developing various organic compounds. These studies focus on reaction mechanisms that could lead to new pharmaceuticals or materials science applications .

- Safety Considerations :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.12 g/mol |

| Melting Point | 41–45 °C |

| Purity | ≥96.0% (by GC) |

| Storage Temperature | Ambient |

特性

IUPAC Name |

1-(2-bromoethoxy)-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYHGBZPUZBUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186283 | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3259-03-8 | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3259-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-BROMOETHOXY)-2-ETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ3274102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-(2-Bromoethoxy)-2-ethoxybenzene in the synthesis of tamsulosin hydrochloride?

A1: 1-(2-Bromoethoxy)-2-ethoxybenzene serves as a crucial intermediate in the multi-step synthesis of tamsulosin hydrochloride. While the provided research papers [, ] do not detail the complete synthetic route, they highlight the importance of monitoring this specific intermediate during the manufacturing process. Its presence, even in trace amounts, within the final drug substance or formulated product could indicate incomplete reaction or potential impurities.

Q2: How can 1-(2-Bromoethoxy)-2-ethoxybenzene be quantified in the presence of tamsulosin hydrochloride?

A2: Both research papers [, ] describe analytical methods for quantifying 1-(2-Bromoethoxy)-2-ethoxybenzene alongside tamsulosin hydrochloride.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。